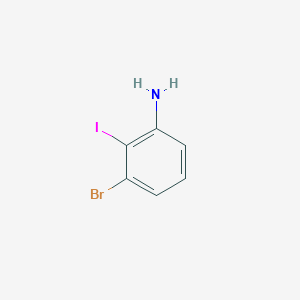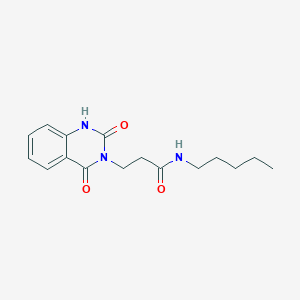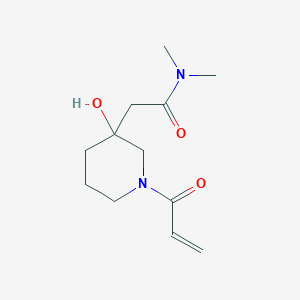
2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide, also known as HPPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPPD belongs to the class of piperidine derivatives and is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
作用機序
2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide functions as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (this compound), which is involved in the biosynthesis of the aromatic amino acids tyrosine, phenylalanine, and tryptophan. Inhibition of this compound leads to a depletion of these amino acids, which results in the death of plants or inhibition of the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent biochemical and physiological effects in various organisms. In plants, this compound inhibitors lead to the death of weeds by inhibiting the biosynthesis of aromatic amino acids. In humans, this compound inhibitors have been investigated as potential treatments for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound inhibitors have also been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of this compound, which makes it useful for studying the biosynthesis of aromatic amino acids. Additionally, this compound inhibitors have been extensively studied for their potential applications in various fields such as agriculture, medicine, and materials science. However, there are also limitations to the use of this compound in lab experiments. This compound inhibitors can be toxic to plants and animals, which makes it important to use proper safety precautions when handling these compounds.
将来の方向性
There are several future directions for the study of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide. In agriculture, this compound inhibitors are being developed as herbicides with improved selectivity and safety profiles. In medicine, this compound inhibitors are being investigated as potential treatments for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound is being used as a building block for the synthesis of various polymers and materials. Additionally, the development of new this compound inhibitors with improved potency and selectivity is an active area of research.
合成法
The synthesis of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide involves the reaction of 3-hydroxy-1-propenylpiperidine with N,N-dimethylacetamide in the presence of a base catalyst. The resulting product is a white crystalline solid with a melting point of 120-122°C.
科学的研究の応用
2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide has been extensively studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, this compound inhibitors have been used as herbicides to control weeds in crops such as corn, soybeans, and wheat. In medicine, this compound inhibitors have been investigated as potential treatments for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of various polymers and materials.
特性
IUPAC Name |
2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-4-10(15)14-7-5-6-12(17,9-14)8-11(16)13(2)3/h4,17H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABKQMZITFJFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1(CCCN(C1)C(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]but-2-enamide](/img/structure/B2577983.png)
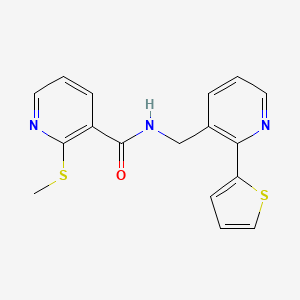

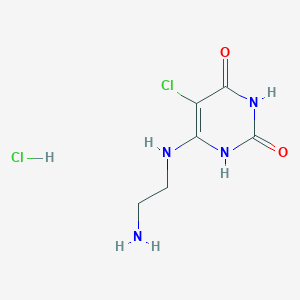
![N-[2-(2-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2577989.png)
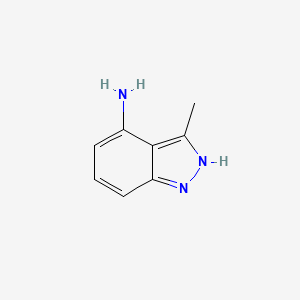
![5-methyl-4-[(3-morpholin-4-ylsulfonylphenyl)hydrazinylidene]-2-phenyl-3H-pyrazol-3-ol](/img/structure/B2577992.png)
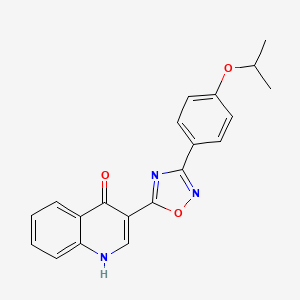
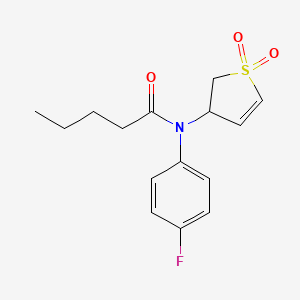
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-fluorophenyl)oxalamide](/img/structure/B2577998.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2577999.png)
![[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B2578000.png)
